molecular formula C7H6F2N2O B13788847 2,3-Difluoro-N-hydroxy-benzamidine

2,3-Difluoro-N-hydroxy-benzamidine

Cat. No.: B13788847
M. Wt: 172.13 g/mol
InChI Key: IZZMBAKXUPIVQG-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H6F2N2O It is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the benzene ring, along with a hydroxy group and an amidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-N-hydroxy-benzamidine typically involves the reaction of 2,3-difluorobenzonitrile with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-N-hydroxy-benzamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-N-hydroxy-benzamidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and amidine functional group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-N-hydroxy-benzamidine: Similar structure but with fluorine atoms at the 2 and 6 positions.

    2,3-Difluoro-benzamidine: Lacks the hydroxy group.

    N-hydroxy-benzamidine: Lacks the fluorine atoms.

Uniqueness

2,3-Difluoro-N-hydroxy-benzamidine is unique due to the specific positioning of the fluorine atoms and the presence of both hydroxy and amidine functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

2,3-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

IZZMBAKXUPIVQG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C(=N\O)/N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=NO)N

Origin of Product

United States

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